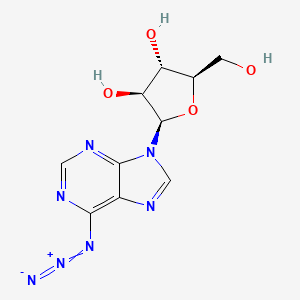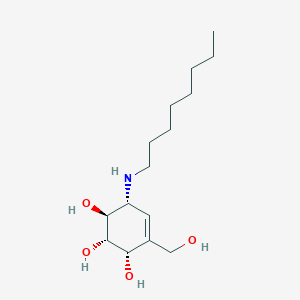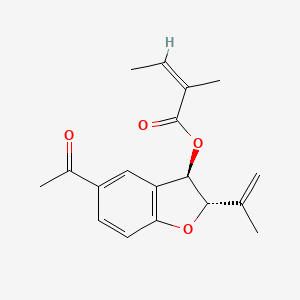
Toxyl angelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toxyl angelate is a member of benzofurans.
科学的研究の応用
Improved Preparation of Angelate Esters
- A new procedure for efficiently preparing angelate esters, including toxyl angelate, from alcohols has been developed. This method uses a mixed anhydride prepared from angelic acid in dry toluene at specific temperatures and without a base to avoid producing tiglate ester (Hartmann et al., 1991).
Biotransformation in Fungi
- Biotransformation of sesquiterpenes by the fungus Mucor plumbeus resulted in products including toxyl angelate derivatives. This indicates similar enzyme system behavior in fungi and plant organisms (Fraga et al., 2017).
Co-occurrence in Plant Species
- Hydroxylated lupanines were found to co-occur with toxyl angelate esters in different species of Pearsonia. This study also reports the structures of new compounds (Verdoorn & Wyk, 1991).
Bioactive Compounds from Plants
- Chemical study of plants like Bethencourtia hermosae revealed the presence of sesquiterpenes including toxyl angelate. These compounds exhibit insect antifeedant activities and cytotoxic effects on cell lines (Fraga et al., 2014).
Biotransformation in Plant Cell Cultures
- Plant species were used for the biotransformation of ingenol-3-angelate, an anticancer compound, yielding derivatives including toxyl angelate. This has implications for cancer research (Teng et al., 2009).
Immunostimulatory Cancer Chemotherapy
- Ingenol-3-angelate, related to toxyl angelate, is being explored for its potential in cancer chemotherapy. It induces necrosis in tumor cells and shows synergy with immunotherapies (Le et al., 2009).
Microbial Production Alternatives
- Research into microbial production of angelyl-CoA, a CoA-activated form of angelic acid found in angelates like toxyl angelate, offers a sustainable alternative for producing these compounds (Callari et al., 2018).
特性
CAS番号 |
106928-36-3 |
|---|---|
製品名 |
Toxyl angelate |
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
[(2S,3R)-5-acetyl-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C18H20O4/c1-6-11(4)18(20)22-17-14-9-13(12(5)19)7-8-15(14)21-16(17)10(2)3/h6-9,16-17H,2H2,1,3-5H3/b11-6-/t16-,17+/m0/s1 |
InChIキー |
LQUPQVIPBLTZNW-WGTSBNPKSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



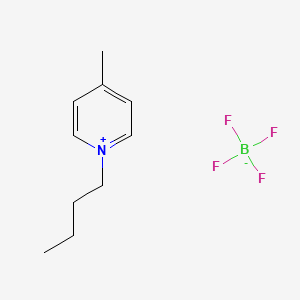
![(2S,3S,4S,5R,6S)-6-[4-(4-carboxy-3-hydroxy-5-methylphenoxy)carbonyl-3-hydroxy-5-pentadecylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1250697.png)
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)
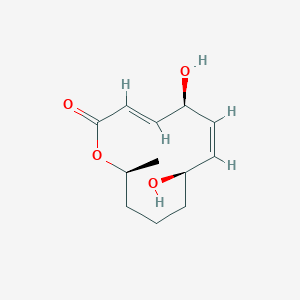
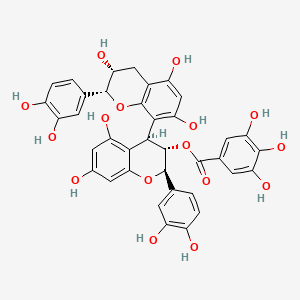
![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)
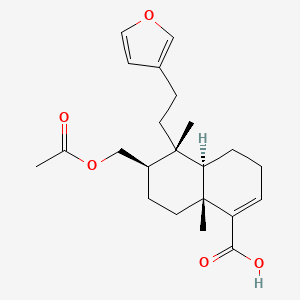
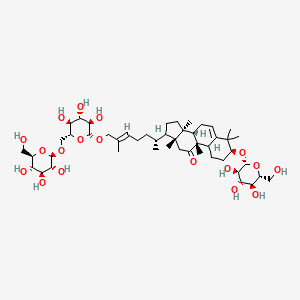
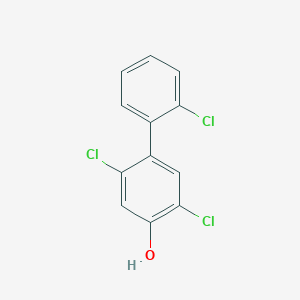
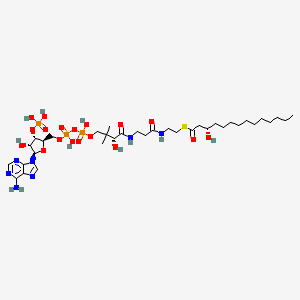
![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)
